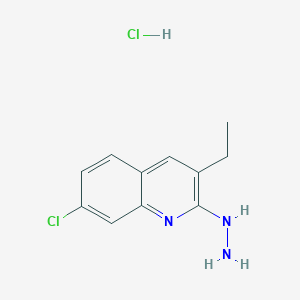

7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

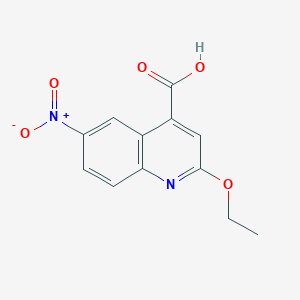

7-クロロ-3-エチル-2-ヒドラジノキノリン塩酸塩は、分子式C11H12ClN3•HClを持つ化学化合物です。 主にプロテオミクス研究で使用され、さまざまな科学分野で応用されています 。この化合物は、塩素、エチル、ヒドラジノ基が置換されたキノリン環を含む独特の構造で知られています。

2. 製法

7-クロロ-3-エチル-2-ヒドラジノキノリン塩酸塩の合成は、通常、次の手順を伴います。

出発物質: 合成は7-クロロキノリンから始まります。

エチル化: 7-クロロキノリンはエチル化され、3位にエチル基が導入されます。

ヒドラジン化: エチル化された生成物は、次にヒドラジンと反応させ、2位にヒドラジノ基が導入されます。

塩酸塩の形成: 最後に、化合物は塩酸と反応させることで塩酸塩の形に変換されます.

工業生産方法では、収率と純度を高めるために、温度、圧力、触媒の使用などの反応条件の最適化が関与する場合があります。

準備方法

The synthesis of 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 7-chloroquinoline.

Ethylation: The 7-chloroquinoline undergoes ethylation to introduce the ethyl group at the 3-position.

Hydrazination: The ethylated product is then reacted with hydrazine to introduce the hydrazino group at the 2-position.

Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

化学反応の分析

7-クロロ-3-エチル-2-ヒドラジノキノリン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は酸化されてキノリン誘導体を形成することができます。

還元: 還元反応はヒドラジノ基をアミノ基に変換することができます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤が含まれます。これらの反応から生成される主要な生成物には、置換キノリンとアミノキノリンが含まれます。

4. 科学研究への応用

7-クロロ-3-エチル-2-ヒドラジノキノリン塩酸塩は、科学研究で幅広い用途があります。

科学的研究の応用

7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride has a wide range of applications in scientific research:

作用機序

7-クロロ-3-エチル-2-ヒドラジノキノリン塩酸塩の作用機序には、酵素や受容体などの分子標的との相互作用が含まれます。ヒドラジノ基は、タンパク質中のカルボニル基と共有結合を形成してヒドラゾン誘導体を形成することができます。 この相互作用は酵素の活性を調節し、さまざまな生化学経路に影響を与える可能性があります .

6. 類似化合物の比較

7-クロロ-3-エチル-2-ヒドラジノキノリン塩酸塩に類似した化合物には、次のものがあります。

2-ヒドラジノキノリン: ヒドラゾン誘導体の調製に使用され、メタボロミクス研究にも応用されています.

7-クロロキノリン: 7-クロロ-3-エチル-2-ヒドラジノキノリン塩酸塩の合成のための出発物質.

7-クロロ-3-エチル-2-ヒドラジノキノリン塩酸塩の独自性は、その特定の置換パターンにあり、これが独特の化学的および生物学的特性を与えています。

類似化合物との比較

Similar compounds to 7-Chloro-3-ethyl-2-hydrazinoquinoline hydrochloride include:

2-Hydrazinoquinoline: Used in the preparation of hydrazone derivatives and has applications in metabolomic investigations.

7-Chloroquinoline: The starting material for the synthesis of this compound.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

特性

CAS番号 |

1171088-98-4 |

|---|---|

分子式 |

C11H13Cl2N3 |

分子量 |

258.14 g/mol |

IUPAC名 |

(7-chloro-3-ethylquinolin-2-yl)hydrazine;hydrochloride |

InChI |

InChI=1S/C11H12ClN3.ClH/c1-2-7-5-8-3-4-9(12)6-10(8)14-11(7)15-13;/h3-6H,2,13H2,1H3,(H,14,15);1H |

InChIキー |

PXMUTERUNRKHIR-UHFFFAOYSA-N |

正規SMILES |

CCC1=C(N=C2C=C(C=CC2=C1)Cl)NN.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11856769.png)

![2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11856840.png)

![4,6-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B11856858.png)

![5-(Chloromethyl)-2-phenylpyrazolo[1,5-A]pyrimidin-7(4H)-one](/img/structure/B11856861.png)